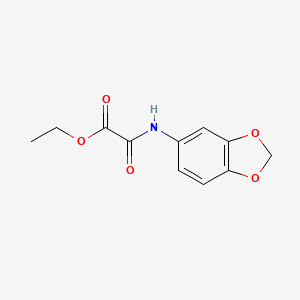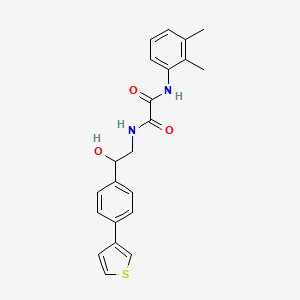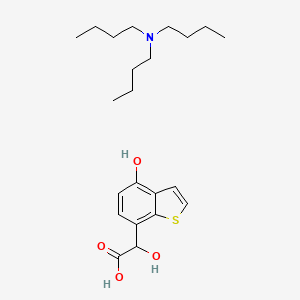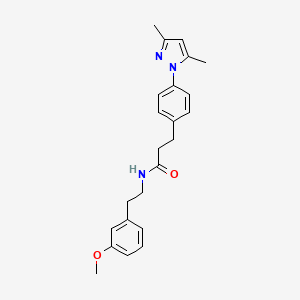![molecular formula C20H19NO4 B2489922 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid CAS No. 1702888-95-6](/img/structure/B2489922.png)
1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related cyclopropane-1-carboxylic acid derivatives involves various synthetic routes. For example, cyclopropanation of ethyl 2-(3,4-dimethoxyphenyl)-3-fluoroacrylate followed by Curtius rearrangement, oxidative cleavage of the aromatic ring, and deprotection produced α-amino acid derivatives (Sloan & Kirk, 1997). Another study describes the enantiodivergent synthesis of protected 2,3-methano amino acid analogs, demonstrating the versatility in generating cyclopropane-containing molecules (Frick, Klassen, & Rapoport, 2005).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structure of cyclopropane derivatives, showing the Z-configuration of cyclopropane rings and the disposition of attached atoms, which are perpendicular to each other in some molecules (Cetina et al., 2004). This detailed structural analysis aids in understanding the three-dimensional arrangement of atoms within these compounds.
Chemical Reactions and Properties
Cyclopropane derivatives participate in various chemical reactions, highlighting their reactivity. For instance, arylmethylenecyclopropanes can react with triarylprop-2-yn-1-ols or their methyl ethers to give functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid (Yao & Shi, 2007). These reactions demonstrate the potential for creating complex structures from simpler cyclopropane precursors.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and X-ray Study : Cyclopropane derivatives, including ones structurally related to the specified compound, have been synthesized and studied using X-ray crystallography. These compounds, obtained through alkylation processes, exhibit interesting configurations and intermolecular interactions (Cetina et al., 2004).
Chemical Properties and Reactions
- Reactivity and Formation of Zwitterions : Studies show that certain cyclopropane derivatives with geminal donor and acceptor groups can react rapidly with alcohols and aldehydes, demonstrating their potential in various chemical synthesis processes (Śliwińska et al., 2007).
- Synthesis of Functionalized Cyclopropane Derivatives : Research indicates the potential to create various functionalized cyclopropane derivatives using specific catalysts. This research is significant for developing novel cyclopropane-based compounds (Yao & Shi, 2007).
Biologically Active Compounds and Synthesis
- Synthesis of Biologically Active Cyclopropane Derivatives : Recent research has highlighted methods to create cyclopropane derivatives that are components of biologically active compounds and natural products. This includes processes like the synthesis of cyclopropyl-amino acids, indicating the relevance of these compounds in biological contexts (Ghosh et al., 2023).
- Natural Product Studies : Studies have been conducted on the isolation and synthesis of natural compounds containing the cyclopropane moiety, highlighting its significance in various biological activities, such as antifungal and antitumoral effects (Coleman & Hudson, 2016).
Molecular Structure and Analysis
- Crystal Structure Analysis : Research into the crystal structure of compounds structurally related to the specified chemical has been conducted, providing insight into their molecular arrangement and potential applications in various fields, including pharmacology (Lu et al., 2021).
Self-Assembled Structures
- Self-Assembled Structures : Studies on Fmoc-modified amino acids, closely related to the specified compound, have revealed their ability to form self-assembled structures under different conditions. This research could lead to novel applications in material science and nanotechnology (Gour et al., 2021).
Mechanism of Action
Target of Action
It is known that fmoc (9-fluorenylmethoxycarbonyl) compounds are generally used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Fmoc compounds are typically used as a protective group in peptide synthesis . They protect the amino group of amino acids during the synthesis process and are removed under basic conditions when no longer needed.
Action Environment
Fmoc compounds are typically stable at room temperature and have a long shelf-life , suggesting that they are relatively resistant to environmental changes.
Safety and Hazards
properties
IUPAC Name |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-21(20(10-11-20)18(22)23)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEPBBOZZJAHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1702888-95-6 |
Source


|
| Record name | 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2489840.png)
![3-Methyl-5-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2489841.png)
![3-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2489842.png)
![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2489844.png)


![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)



![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)
![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)